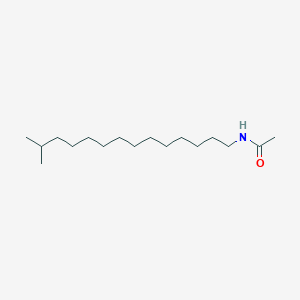

N-(13-Methyltetradecyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(13-methyltetradecyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLDBWWQKYLAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214537 | |

| Record name | N-(13-Methyltetradecyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64317-66-4 | |

| Record name | N-(13-Methyltetradecyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64317-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(13-Methyltetradecyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064317664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(13-Methyltetradecyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Capsiamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Ecological Context of N 13 Methyltetradecyl Acetamide

Natural Abundance and Distribution in Biological Systems

The occurrence of N-(13-Methyltetradecyl)acetamide is primarily documented in the fruits of various pepper species, highlighting a specific niche for this compound within the plant kingdom.

Presence in Capsicum annuum L. and Related Species

This compound has been identified as a natural constituent of several varieties of Capsicum annuum L., the species encompassing a wide range of peppers from sweet bell peppers to hot chilies. It is also found in the closely related species, Capsicum frutescens. The compound is present in the fruit of these plants, contributing to their complex chemical profile.

The distribution of this compound has been noted across different cultivars of Capsicum annuum, including red, yellow, green, and orange bell peppers, as well as Italian sweet red peppers. While its presence is confirmed, the quantitative abundance of this compound in different pepper varieties and at various stages of fruit development is not as extensively studied as that of the capsaicinoids.

Below is a table summarizing the documented occurrence of this compound in Capsicum species.

| Species | Common Name(s) | Plant Part |

| Capsicum annuum L. | Bell Pepper (Red, Yellow, Green, Orange), Italian Sweet Red Pepper | Fruit |

| Capsicum frutescens | Tabasco Pepper, Chili Pepper | Fruit |

Role in Plant Metabolism or Defense Mechanisms

The specific role of this compound in the metabolism of Capsicum species is not yet fully elucidated in scientific literature. As a fatty acid amide, its biosynthesis is likely linked to the plant's lipid metabolism. Fatty acid amides in plants are a diverse group of signaling molecules involved in various physiological processes. However, direct evidence detailing the metabolic pathways leading to the synthesis and degradation of this compound in peppers is scarce.

In the broader context of plant defense, secondary metabolites play a crucial role in protecting plants from herbivores, pathogens, and environmental stresses. While the defense mechanisms of Capsicum species are famously attributed to the pungent capsaicinoids, which deter many mammals, the contribution of non-pungent amides like this compound is an area requiring further research. It is plausible that this compound could have a more subtle role, perhaps in deterring certain insects or microbial pathogens, or in mediating interactions with beneficial microbes. The lack of pungency does not preclude bioactivity, and many non-pungent secondary metabolites have significant ecological functions.

Potential as a Bioactive Metabolite in Ecological Interactions

The presence of this compound in Capsicum fruits suggests it may play a role in the plant's interactions with its environment.

Contribution to Plant Phenotypes or Resistances

The direct contribution of this compound to the observable traits (phenotype) of Capsicum plants is not well-documented. The primary phenotypic traits of pepper fruits, such as color, pungency, and aroma, are largely attributed to other classes of chemical compounds like carotenoids, capsaicinoids, and volatile organic compounds.

However, it is conceivable that this compound could contribute to more subtle aspects of the plant's phenotype, such as its resistance to specific pests or diseases. The chemical profile of a plant is a key determinant of its interactions with other organisms. As a fatty acid amide, this compound could potentially influence the feeding preferences of herbivores or the growth of microbial communities on the fruit surface. Further investigation is needed to establish a clear link between the concentration of this compound and specific resistance traits in Capsicum varieties.

Considerations for Sustainable Sourcing from Natural Reservoirs

Given that this compound is a naturally occurring compound in widely cultivated Capsicum species, its primary source is agricultural. Sustainable sourcing of this compound is therefore intrinsically linked to sustainable agricultural practices for pepper cultivation.

The potential for utilizing agricultural waste streams from pepper processing presents an avenue for sustainable sourcing. Large quantities of pepper biomass, including seeds, placenta, and pericarp, are generated as byproducts of the food industry. These materials are known to be rich in various secondary metabolites. While research has primarily focused on the extraction of capsaicinoids from this waste, it is plausible that this compound could also be recovered. Developing efficient and environmentally friendly extraction and purification methods would be crucial for isolating this compound from such sources. Techniques like supercritical fluid extraction, which uses non-toxic solvents like carbon dioxide, could be explored as a green alternative to conventional solvent extraction methods.

Further research is needed to determine the concentration of this compound in different parts of the pepper fruit and in the waste streams of pepper processing to assess the economic viability of its extraction.

Synthetic Methodologies for N 13 Methyltetradecyl Acetamide and Its Analogues

Chemical Synthesis Approaches to the Core Structure

The fundamental challenge in synthesizing N-(13-Methyltetradecyl)acetamide lies in the construction of the 13-methyltetradecyl carbon skeleton. This branched, long-chain aliphatic structure requires specific synthetic strategies to ensure the correct placement of the methyl group.

Synthesis from Undecanoic Acid

A key precursor for the acyl portion of this compound is 13-methyl-tetradecanoic acid. A documented synthesis of this isofatty acid utilizes undecanoic acid as a starting material. csic.esresearchgate.net The synthetic route involves a Wittig reaction to elongate the carbon chain of undecanoic acid.

Once 13-methyl-tetradecanoic acid is obtained, it can be converted to this compound through standard amidation procedures. This typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with 13-methyltetradecylamine. Alternatively, direct amidation methods using coupling agents can be employed.

Stereoselective Synthesis Strategies

The introduction of a chiral center, such as the methyl-branched carbon in this compound, necessitates stereoselective synthetic methods to obtain specific enantiomers. While specific stereoselective synthesis for this exact molecule is not extensively documented in publicly available literature, general strategies for the synthesis of chiral long-chain branched molecules can be applied.

For instance, the synthesis of chiral long-chain diamines and tetramines has been achieved starting from natural α-amino acids, which serve as a chiral pool. libretexts.org These methods often involve the use of N-protected amino aldehydes derived from amino acids like phenylalanine or lysine, which then undergo reactions such as Wittig olefination to extend the carbon chain. libretexts.org The inherent chirality of the starting amino acid directs the stereochemistry of the final product. This approach allows for the synthesis of both enantiomers by selecting the appropriate D- or L-amino acid. libretexts.org

In the context of this compound, a similar strategy could be envisioned where a chiral building block containing the methyl-branched stereocenter is synthesized and then elaborated into the full carbon chain. The stereochemical outcome of such reactions is a critical aspect, as the biological activity of chiral molecules can be highly dependent on their specific stereoisomeric form. For example, in the case of the alkaloid coniine, the (R)-enantiomer is known to be more biologically active and toxic than the (S)-enantiomer. wikipedia.org

Diversification Strategies for N-Acyl Amide Derivatives

The core this compound structure can be diversified to create a library of analogues for various applications. This diversification primarily focuses on modifying the N-acyl group and the amine portion of the molecule.

Synthesis of Substituted Acetamides and Their Analogues

The synthesis of substituted acetamides and their analogues can be achieved through various amidation reactions. A common and effective method is the acylation of a primary or secondary amine with an appropriate acylating agent. For the synthesis of this compound itself, 13-methyltetradecylamine would be acylated with an acetylating agent like acetyl chloride or acetic anhydride.

The scope of this reaction is broad, allowing for the synthesis of a wide array of N-acyl amide derivatives. For example, various heterocyclic amines can be reacted with substituted phenylacetic acids in the presence of a coupling agent like EDC.HCl to produce novel heterocyclic acetamide (B32628) derivatives. researchgate.net Similarly, the reaction of aryl amines with chloroacetyl chloride provides N-aryl 2-chloroacetamides, which are versatile intermediates for further functionalization due to the reactivity of the chlorine atom. researchgate.net

The reaction conditions for these syntheses can be tailored to the specific substrates. For instance, the Schotten-Baumann procedure, which involves acylation in the presence of an aqueous base, is a classic and robust method for preparing amides.

| Amine | Acylating Agent | Product | Reference |

| Heterocyclic amines | Substituted phenylacetic acids | Heterocyclic acetamide derivatives | researchgate.net |

| Aryl amines | Chloroacetyl chloride | N-aryl 2-chloroacetamides | researchgate.net |

| 13-methyltetradecylamine | Acetyl chloride | This compound | General knowledge |

Catalyst-Driven Synthesis of Acetamide Scaffolds

Catalytic methods for amide bond formation are highly desirable as they often offer milder reaction conditions and improved efficiency. Various catalysts have been developed for the direct amidation of carboxylic acids with amines, which is an atom-economical process where water is the only byproduct.

Boronic acid derivatives have been shown to be effective catalysts for direct amidation at room temperature. orgsyn.org These catalysts are thought to activate the carboxylic acid, facilitating the nucleophilic attack of the amine. Another approach involves the use of transition metal catalysts. For example, manganese(I)-pincer complexes can catalyze the aminolysis of esters to form amides. wikipedia.org This method has been successfully applied to the synthesis of amide-containing drugs and can utilize fatty acid esters as substrates. wikipedia.org

Scaffolding catalysis represents an innovative strategy where a catalyst and a substrate are brought into close proximity by a molecular scaffold. researchgate.net This can accelerate the reaction and control selectivity. While not specifically reported for this compound, this approach holds potential for the synthesis of complex amide structures.

Green Chemistry Principles in Acetamide Synthesis

The application of green chemistry principles to the synthesis of acetamides and other amides is a growing area of research, aiming to reduce the environmental impact of chemical processes. Key aspects include the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents and catalysts.

The synthesis of fatty acid amides from renewable resources like vegetable oils is a prime example of a green chemistry approach. acs.org These methods often involve solvent-free conditions or the use of green solvents. For instance, fatty acid amides have been successfully synthesized from commercial vegetable oils and primary alkyl amines without the use of toxic catalysts or solvents. researchgate.net

Enzymatic synthesis offers another green alternative to traditional chemical methods. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the amidation of carboxylic acids with amines in high yields under mild conditions. wikipedia.orgnih.gov These biocatalytic methods avoid the use of harsh reagents and can be highly selective. wikipedia.org Furthermore, research into the direct synthesis of amides from carboxylic acids and amines under hydrothermal conditions, without the need for a catalyst, presents a promising avenue for green amide production. researchgate.netbldpharm.com

The development of catalytic direct amidation reactions is a central goal in green amide synthesis, as it minimizes waste by producing only water as a byproduct. nih.gov The use of greener solvents, such as cyclopentyl methyl ether (CPME), in these reactions further enhances their environmental credentials. nih.gov

| Green Chemistry Approach | Example | Benefit | Reference |

| Renewable Feedstocks | Synthesis from vegetable oils | Reduces reliance on fossil fuels | acs.orgresearchgate.net |

| Biocatalysis | Lipase-catalyzed amidation | Mild conditions, high selectivity | wikipedia.orgnih.gov |

| Atom Economy | Direct catalytic amidation | Water as the only byproduct | nih.gov |

| Green Solvents | Use of CPME in synthesis | Reduced environmental impact | nih.gov |

Biosynthetic Pathways of N 13 Methyltetradecyl Acetamide

Elucidation of Precursor Molecules and Enzymatic Transformations

The biosynthesis of N-(13-Methyltetradecyl)acetamide is proposed to originate from the convergence of two primary metabolic streams: the synthesis of branched-chain fatty acids and the generation of an activated acetate (B1210297) unit.

Precursor Molecules:

The fundamental building blocks for the biosynthesis of this compound are:

For the 13-Methyltetradecanoyl moiety:

Primer: A branched-chain α-keto acid, likely derived from the catabolism of branched-chain amino acids such as leucine (B10760876) or valine. Specifically, isobutyryl-CoA, derived from valine, can serve as a primer for the synthesis of iso-fatty acids.

Extender Units: Malonyl-CoA, which is produced from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC). wikipedia.org

For the Acetamide (B32628) moiety:

Acetate Source: Acetyl-CoA, a central metabolite in cellular carbon metabolism.

Amine Source: An amine donor, which in the case of acetamide is ammonia (B1221849) or a related nitrogen-containing molecule.

Enzymatic Transformations:

The synthesis of the fatty acid backbone and its subsequent amidation are catalyzed by a series of enzymatic reactions:

Branched-Chain Fatty Acid Synthesis: The synthesis of 13-methyltetradecanoic acid follows the general mechanism of fatty acid synthesis but with a specific branched-chain primer. The key enzyme system is the branched-chain fatty acid synthase (BCFAS) . wikipedia.org This system utilizes a branched-chain α-keto acid decarboxylase to convert the α-keto acid primer into its corresponding acyl-CoA. wikipedia.org This is followed by iterative cycles of condensation, reduction, dehydration, and a second reduction, catalyzed by the various domains of the fatty acid synthase complex, with each cycle adding a two-carbon unit from malonyl-CoA.

Amide Bond Formation: The final step is the formation of the amide bond between the 13-methyltetradecanoyl group and an acetyl group. This is likely catalyzed by an N-acyltransferase . These enzymes facilitate the transfer of an acyl group (in this case, 13-methyltetradecanoyl) to an amine-containing acceptor. One possible mechanism involves the activation of the fatty acid to an acyl-CoA or acyl-adenylate, followed by condensation with an amine. nih.gov

| Precursor Molecule | Origin | Enzyme(s) Involved in its Formation |

| Isobutyryl-CoA | Valine catabolism | Branched-chain amino acid aminotransferase, Branched-chain α-keto acid dehydrogenase complex |

| Malonyl-CoA | Acetyl-CoA | Acetyl-CoA carboxylase (ACC) |

| Acetyl-CoA | Central metabolism (e.g., glycolysis, beta-oxidation) | Pyruvate (B1213749) dehydrogenase complex, etc. |

| Ammonia/Amine Donor | Nitrogen metabolism | Glutamate dehydrogenase, glutamine synthetase, etc. |

| Enzymatic Transformation | Enzyme Class | Substrates | Products |

| Initiation of branched-chain fatty acid synthesis | Branched-chain α-keto acid decarboxylase | Branched-chain α-keto acid, CoA | Branched-chain acyl-CoA, CO2 |

| Elongation of fatty acid chain | Fatty Acid Synthase (FAS) | Acyl-CoA, Malonyl-ACP, NADPH | Elongated acyl-ACP, CO2, NADP+ |

| Amide bond formation | N-acyltransferase | 13-Methyltetradecanoyl-CoA, Acetamide (or precursors) | This compound, CoA |

Proposed Biosynthetic Routes for Long-Chain Acetamides

While the precise biosynthetic route for this compound has not been definitively elucidated, two primary pathways can be proposed based on known mechanisms for the formation of other N-acyl amides.

Route 1: Acylation of a Pre-formed Acetamide

In this pathway, acetamide is first synthesized and then acylated with 13-methyltetradecanoyl-CoA.

Acetamide Formation: Acetamide could potentially be formed from the hydration of acetonitrile (B52724), although enzymatic pathways for this in most organisms are not well-defined. A more plausible route involves the amidation of acetate.

Acylation: An N-acyltransferase would then catalyze the transfer of the 13-methyltetradecanoyl group from an activated carrier, such as 13-methyltetradecanoyl-CoA or 13-methyltetradecanoyl-acyl carrier protein (ACP), to the nitrogen atom of acetamide.

Route 2: N-acetylation of a Long-Chain Amine

This route involves the initial formation of a long-chain amine, which is subsequently acetylated.

Formation of 13-Methyltetradecylamine: This could occur through the reduction of the corresponding fatty acid amide (13-methyltetradecanamide) or via a transamination reaction of the corresponding aldehyde.

N-acetylation: An N-acetyltransferase would then catalyze the transfer of an acetyl group from acetyl-CoA to 13-methyltetradecylamine, forming the final product.

Given the prevalence of N-acyltransferases that utilize acyl-CoAs and various amine acceptors, Route 1 appears to be a more probable biosynthetic strategy.

Genetic and Enzymatic Basis of Biosynthesis in Natural Producers

The genetic and enzymatic machinery underlying the biosynthesis of this compound is likely encoded by a set of genes responsible for branched-chain fatty acid synthesis and N-acylation. While not specifically identified for this compound, homologous systems provide a strong model.

Branched-Chain Fatty Acid Synthesis Genes: In bacteria, the synthesis of branched-chain fatty acids is initiated by a branched-chain α-keto acid decarboxylase, which is distinct from the pyruvate dehydrogenase complex. wikipedia.org The subsequent elongation steps are carried out by the fatty acid synthase (FAS) machinery. The specificity for branched-chain primers is a key determinant.

N-Acyltransferase Genes: A diverse family of N-acyltransferases exists, with varying specificities for both the acyl donor and the amine acceptor. In bacteria, N-acyl-amino acid synthases are known to produce a variety of long-chain N-acyl amides. nih.gov These enzymes often belong to the GCN5-related N-acetyltransferase (GNAT) superfamily.

| Enzyme | Gene (Example from Bacteria) | Function in Proposed Pathway |

| Branched-chain α-keto acid decarboxylase | bkd operon (e.g., in Bacillus subtilis) | Decarboxylation of branched-chain α-keto acids to produce primer for BCFA synthesis. |

| Fatty Acid Synthase (Type II) | fab gene cluster (e.g., fabH, fabF, fabG, fabI, fabZ) | Elongation of the branched-chain fatty acid. |

| N-Acyltransferase | GNAT superfamily genes | Catalyzes the final amide bond formation. |

Metabolic Engineering Strategies for Enhanced Production in Heterologous Systems

The production of this compound in heterologous hosts like Escherichia coli or yeast could be achieved and enhanced through metabolic engineering strategies. These strategies would focus on increasing the precursor supply and optimizing the expression of key biosynthetic enzymes.

Pathway Optimization and Flux Control in Host Organisms

To enhance the production of this compound, several metabolic engineering strategies can be employed to optimize the biosynthetic pathway and control metabolic flux in a heterologous host.

Increasing Precursor Supply:

Branched-Chain Acyl-CoA: Overexpression of genes involved in the synthesis of branched-chain amino acids (e.g., the ilv operon for isoleucine and valine biosynthesis) and the branched-chain α-keto acid dehydrogenase complex can increase the pool of branched-chain acyl-CoA primers. nih.gov

Malonyl-CoA: Overexpression of acetyl-CoA carboxylase (ACC) can enhance the supply of malonyl-CoA, the building block for fatty acid elongation.

Acetyl-CoA: Engineering central carbon metabolism to channel more carbon towards acetyl-CoA can also boost fatty acid synthesis.

Controlling Pathway Flux:

Downregulation of Competing Pathways: Knocking out or downregulating genes involved in competing pathways, such as those for the synthesis of straight-chain fatty acids (e.g., by replacing the native FabH with a version specific for branched-chain primers) or fatty acid degradation (e.g., fadD, fadE), can redirect metabolic flux towards the desired product. aiche.org

Enzyme Engineering: The catalytic efficiency and substrate specificity of the key enzymes, particularly the N-acyltransferase, can be improved through protein engineering techniques like directed evolution.

| Metabolic Engineering Target | Strategy | Rationale |

| Branched-chain amino acid biosynthesis | Overexpression of ilv genes | Increase precursor pool for branched-chain acyl-CoA primers. |

| Acetyl-CoA carboxylase | Overexpression of acc genes | Increase malonyl-CoA supply for fatty acid elongation. |

| Straight-chain fatty acid biosynthesis | Knockout/replace fabH | Reduce competition for malonyl-CoA and drive flux towards branched-chain fatty acids. |

| Fatty acid degradation | Knockout of fadD and other fad genes | Prevent degradation of the synthesized fatty acid product. |

| N-acyltransferase | Overexpression of a suitable N-acyltransferase gene | Enhance the final amidation step. |

Identification of Gene Clusters Involved in N-Acyl Amide Biosynthesis

The genes responsible for the biosynthesis of N-acyl amides are often found clustered together on the chromosome in their native producers, forming a biosynthetic gene cluster (BGC). Identifying and characterizing these BGCs is a powerful strategy for discovering novel enzymes and pathways.

Genome Mining: Bioinformatic tools can be used to search sequenced genomes for putative N-acyl amide BGCs. These clusters typically contain genes encoding a fatty acid activating enzyme (e.g., a long-chain acyl-CoA synthetase or an adenylating enzyme), an N-acyltransferase, and often genes for the biosynthesis of the specific fatty acid and amine precursors.

Heterologous Expression: Once a putative BGC is identified, it can be cloned and expressed in a heterologous host to confirm its function and identify the product. For instance, gene clusters from Legionella pneumophila have been shown to produce acyl-histidines. nih.gov

The identification of a gene cluster responsible for producing a branched-chain N-acyl acetamide would provide the complete set of genes necessary for the heterologous production of this compound.

Advanced Analytical and Spectroscopic Characterization of N 13 Methyltetradecyl Acetamide

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and identification of N-(13-Methyltetradecyl)acetamide from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated from other components based on its boiling point and interactions with the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for its identification.

For analogous long-chain fatty amides, GC-MS analysis typically involves a non-polar or semi-polar capillary column. The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (269.47 g/mol ), although it may be weak or absent. researchgate.net More prominent peaks would correspond to characteristic fragments resulting from the cleavage of the amide bond and fragmentation of the alkyl chain. The identification of phytochemical compounds using GC-MS is based on peak area, retention time, molecular weight, and molecular formula. nih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Interpretation |

| [M]⁺ | 269 | Molecular Ion |

| [M-15]⁺ | 254 | Loss of a methyl group (CH₃) |

| [M-43]⁺ | 226 | Loss of an acetyl group (CH₃CO) |

| [C₁₅H₃₂N]⁺ | 226 | Cleavage at the carbonyl group |

| [CH₃CONH₂]⁺ | 59 | Acetamide (B32628) fragment |

Note: This data is predictive and based on the fragmentation patterns of similar long-chain amides.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of less volatile compounds and is particularly well-suited for long-chain amides. nih.govresearchgate.net In this technique, the compound is first separated by liquid chromatography, typically using a reversed-phase column, and then detected by tandem mass spectrometry. LC-MS/MS offers high selectivity and sensitivity, making it ideal for detecting and quantifying low levels of the compound in complex matrices. nih.govnih.gov

For this compound, a reversed-phase LC method would likely employ a C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization. nih.govnih.gov In the mass spectrometer, the protonated molecule [M+H]⁺ would be selected and fragmented to produce characteristic product ions.

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Predicted Value |

| Precursor Ion [M+H]⁺ | 270.3 |

| Product Ion 1 | Fragment from loss of water |

| Product Ion 2 | Fragment from cleavage of the amide bond |

| Collision Energy | Optimized for maximum fragmentation |

Note: The specific product ions and collision energies would require experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.netaocs.org

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For similar long-chain fatty amides, the following proton signals are typically observed. researchgate.netresearchgate.netnih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃-C=O | ~2.0 | Singlet |

| -NH- | ~5.5-6.5 | Broad Singlet |

| -CH₂-NH- | ~3.2-3.4 | Triplet |

| -CH(CH₃)₂ | ~1.5 | Multiplet |

| -(CH₂)n- | ~1.2-1.4 | Multiplet |

| CH(CH₃)₂ | ~0.8-0.9 | Doublet |

Note: These are predicted values based on analogous compounds and are solvent-dependent.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For long-chain amides, the carbonyl carbon and the carbons adjacent to the nitrogen atom have characteristic chemical shifts. researchgate.netaocs.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170-173 |

| CH₂-NH | ~39-42 |

| CH₃-C=O | ~23 |

| -(CH₂)n- | ~25-38 |

| -CH(CH₃)₂ | ~28 |

| CH(CH₃)₂ | ~22 |

Note: These are predicted values based on analogous compounds and are solvent-dependent.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high precision. This allows for the determination of the elemental composition of the compound, confirming its molecular formula. For this compound (C₁₇H₃₅NO), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured mass. The high accuracy of HRMS provides strong evidence for the compound's identity. tandfonline.com

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [C₁₇H₃₅NO + H]⁺ | 270.2797 |

| [C₁₇H₃₅NO + Na]⁺ | 292.2616 |

Note: These values are calculated based on the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound, the key functional groups are the secondary amide and the long-chain, branched alkyl group. The IR spectrum of this compound is expected to show a combination of absorption bands corresponding to the vibrations of these specific groups.

The secondary amide group (R-CO-NH-R') gives rise to several distinct and diagnostic absorption bands. In the solid state, open-chain secondary amides typically exhibit a strong absorption band, known as the Amide I band, near 1640 cm⁻¹. This band is primarily due to the C=O stretching vibration. spcmc.ac.in The presence of hydrogen bonding in the solid state influences this frequency. Another characteristic absorption for secondary amides is the Amide II band, which results from a combination of N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.com This band is typically found in the region of 1570-1515 cm⁻¹. spectroscopyonline.com

Furthermore, the N-H bond of the secondary amide produces a stretching vibration that appears as a single, moderately intense peak. In dilute solutions, this "free" N-H stretching vibration is observed in the 3500-3400 cm⁻¹ range. spcmc.ac.in In solid samples, due to hydrogen bonding, this band shifts to a lower frequency, typically between 3370 and 3170 cm⁻¹. spectroscopyonline.com A broader, medium intensity band resulting from out-of-plane N-H wagging is also characteristic of secondary amides and appears in the 800-666 cm⁻¹ region. spcmc.ac.in

The long alkyl chain of this compound, which includes methyl (CH₃) and methylene (B1212753) (CH₂) groups, also produces characteristic IR absorptions. The C-H stretching vibrations of alkanes are typically observed in the 2950-2850 cm⁻¹ range. ucla.edu Specifically, the asymmetric and symmetric stretching of CH₂ groups appear around 2926 cm⁻¹ and 2853 cm⁻¹, respectively. The bending vibrations for CH₂ groups (scissoring) are found near 1465 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| Secondary Amide | N-H Stretch | 3370 - 3170 | Medium | Single peak in solid state due to hydrogen bonding. spectroscopyonline.com |

| C=O Stretch (Amide I) | ~1640 | Strong | Position influenced by hydrogen bonding. spcmc.ac.in | |

| N-H Bend & C-N Stretch (Amide II) | 1570 - 1515 | Medium to Strong | A key diagnostic band for secondary amides. spectroscopyonline.com | |

| N-H Wag | 800 - 666 | Medium, Broad | Out-of-plane bending vibration. spcmc.ac.in | |

| Alkyl Chain | C-H Stretch | 2950 - 2850 | Strong to Medium | Characteristic of CH₂, and CH₃ groups. ucla.edu |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

These characteristic absorption frequencies provide a spectroscopic fingerprint for this compound, allowing for its identification and the confirmation of its primary functional groups.

Emerging Spectroscopic and Analytical Methods for Trace Detection

The detection and quantification of specific fatty acid amides, such as this compound, at trace levels in complex matrices present a significant analytical challenge. These compounds are often present in biological samples at nanomolar concentrations. nih.gov Consequently, highly sensitive and selective analytical methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the cornerstone technique for the analysis of fatty acid amides. nih.govnih.gov This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. For the analysis of compounds like this compound, which belongs to the broader class of N-acyl amides, LC coupled with tandem mass spectrometry (LC-MS/MS) is particularly effective. wikipedia.orgnih.gov This technique allows for the selection of a specific parent ion and its subsequent fragmentation to produce characteristic product ions, significantly enhancing selectivity and reducing background noise. plos.org

Recent studies have demonstrated the successful application of LC-MS for the qualitative and quantitative analysis of various fatty acid amides in different matrices. nih.govmdpi.com For instance, a method was established for the determination of six fatty acid amides in edible vegetable oils, showcasing the capability of LC-MS to detect these compounds in complex mixtures. nih.gov

To further enhance sensitivity, especially for trace-level detection, chemical derivatization coupled with LC-MS/MS is a promising strategy. This approach involves chemically modifying the target analyte to improve its ionization efficiency and chromatographic behavior. For example, a chemical isotope labeling strategy has been developed for the accurate quantification of N-acylethanolamides, a related class of fatty acid amides. nih.gov This method uses derivatization reagents to label the analytes, leading to a substantial increase in detection sensitivity, with reported increases in limits of quantification ranging from 6- to 170-fold. nih.gov Such an approach could potentially be adapted for the trace detection of this compound.

Another advanced technique is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight (MALDI LIFT-TOF/TOF) mass spectrometry . This method has been used for the structural characterization of long-chain fatty acids after derivatization. nih.gov While often used for larger biomolecules, its application to derivatized fatty acid amides could provide detailed structural information from very small sample amounts.

The table below outlines some of the emerging analytical methods applicable to the trace detection of this compound.

| Analytical Technique | Principle | Advantages | Relevance for this compound |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by selective mass analysis of parent and fragment ions. | High sensitivity, high selectivity, suitable for complex matrices. | Enables trace-level detection and quantification in biological and other complex samples. nih.govplos.org |

| Chemical Derivatization with LC-MS/MS | Chemical modification of the analyte to enhance its detection properties. | Significantly improves sensitivity and quantification accuracy. nih.gov | Potential to lower the detection limits for this compound into the sub-nanomolar range. |

| MALDI LIFT-TOF/TOF MS | Soft ionization technique for analyzing molecules, with fragmentation capabilities for structural elucidation. | High mass accuracy, provides detailed structural information. | Useful for confirming the molecular structure from trace amounts of sample after derivatization. nih.gov |

Biological Activity and Mechanistic Studies Non Clinical Focus

General Biological Activities of N-Acyl Amides and Acetamide (B32628) Derivatives

The foundational acetamide structure is a versatile scaffold found in numerous biologically active molecules. wikipedia.org Its derivatives have been the subject of extensive research, revealing a wide spectrum of pharmacological activities. These activities often stem from the ability of the acetamide group to participate in hydrogen bonding and other molecular interactions, influencing the compound's affinity for biological targets.

Acetamide derivatives have demonstrated notable anti-inflammatory potential. A significant mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade. nih.gov By inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. nih.gov Some acetamide derivatives have been specifically designed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Furthermore, certain acetamide derivatives exhibit antioxidant properties, which contribute to their anti-inflammatory effects. They can scavenge reactive oxygen species (ROS) and reduce nitric oxide (NO) production in macrophages, key cells in the inflammatory response. ncats.ionih.gov The anti-inflammatory and antioxidant activities are often linked, as oxidative stress is a major contributor to inflammatory processes.

A study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds with halogen substitutions on the aromatic ring showed favorable anti-inflammatory activity. nih.gov

The anticancer potential of acetamide derivatives has been an active area of investigation. Research has shown that these compounds can exert cytotoxic effects against various cancer cell lines through multiple mechanisms. longerlife.org For instance, some derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. nih.gov

One study highlighted a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, with the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) exhibiting notable anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.govlongerlife.orgmdpi.com The presence of halogens on the aromatic ring was found to be favorable for this activity. nih.govmdpi.com

Additionally, some acetamide-containing compounds have been investigated as chemosensitizers. For example, N-[2-(morpholin-4-yl)phenyl]-2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}acetamide (NPOA) was shown to sensitize human non-small-cell lung cancer cells to the effects of camptothecin. acs.org

Acetamide derivatives have demonstrated a broad spectrum of antimicrobial activity. Various synthesized series of these compounds have been tested against both Gram-positive and Gram-negative bacteria, as well as different fungal strains.

For instance, a series of benzimidazole-based acetamide derivatives were synthesized and screened for their in vitro antimicrobial activity. nih.gov Several of these compounds showed promising antibacterial activity against Pseudomonas aeruginosa, and some exhibited potent antifungal activity against Candida krusei and Fusarium solani. nih.gov

In another study, new aminopyridine, pyrrolidine, piperidine, and morpholine (B109124) acetamides were synthesized and evaluated for their antibacterial activity. nih.gov Compounds bearing a para-chlorophenyl moiety showed significant antibacterial properties. nih.gov Furthermore, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have also been reported to exhibit significant antibacterial activity, with some compounds showing promising antibiofilm potential. ncert.nic.in

The inhibitory activity of acetamide derivatives against various enzymes is a key aspect of their pharmacological profile. As mentioned earlier, a primary target is the cyclooxygenase (COX) enzyme in the context of anti-inflammatory action. nih.gov

Beyond COX, research has explored the role of acetamide derivatives as inhibitors of other enzymes. For example, some acetamide derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes that are critical in the regulation of neurotransmission. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Urease inhibition is another area of interest, particularly in the context of infections caused by urease-producing bacteria like Helicobacter pylori. While specific studies on N-(13-Methyltetradecyl)acetamide are not detailed in the provided context, the broader class of acetamide derivatives has been a subject of such enzyme inhibition studies.

| Enzyme Target | General Effect of Acetamide Derivatives | Example | Reference |

| Cyclooxygenase-2 (COX-2) | Inhibition, leading to anti-inflammatory effects. | 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide | nih.gov |

| Heme Oxygenase-1 (HO-1) | Inhibition, with potential antiproliferative activity. | N-methyl derivative 7i | |

| 6-Phosphogluconate Dehydrogenase (6PGD) | Uncompetitive inhibition, with potential antiviability against cancer cells. | N-(1,3,4-Thiadiazol-2-yl)amide derivatives |

Specific Biological Activities and Hypothesized Mechanisms Related to this compound

However, the broader class of N-acyl amides has been investigated for its role in lipid metabolism and cardiovascular health. For instance, certain linoleic acid amides have been reported to inhibit cholesterol-induced atherosclerosis in animal models. The proposed mechanism involves the inhibition of cholesterol absorption. While this provides a potential avenue for research, it is important to note that these findings are not directly transferable to this compound without specific experimental validation. The unique branched-chain structure of the 13-methyltetradecyl group could significantly influence its biological activity compared to straight-chain or unsaturated fatty acid amides.

Modulation of Cellular Processes (e.g., Inflammation, Endothelial Function, Lipid Metabolism)

While specific studies on this compound's direct impact on cellular processes are not extensively documented, the broader family of N-acylethanolamines (NAEs) and fatty acid amides, to which it belongs, has been the subject of considerable research. nih.govnih.gov These molecules are recognized as a class of lipid mediators with diverse biological functions. nih.govresearchgate.net

NAEs are biosynthesized from membrane phospholipids (B1166683) and their biological activities are largely dependent on the nature of their fatty acyl groups. nih.gov For instance, N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA) are two of the most abundant NAEs in tissues and are known to exert anti-inflammatory and anorexic effects, primarily through the activation of the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor involved in lipid metabolism. nih.govnih.gov The anti-inflammatory properties of certain acetamide derivatives have also been noted in preclinical models. For example, the compound N-(2-thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl)amino]phenyl}acetamide was shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in a rat model of cerebral ischemia-reperfusion. nih.gov

The role of related compounds in lipid metabolism extends to the inhibition of key enzymes. For example, the acetamide derivative FY-087 has been identified as a competitive inhibitor of acyl coenzyme A:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. nih.gov In animal models of diet-induced atherosclerosis, FY-087 was found to lower plasma cholesterol levels and reduce the accumulation of cholesterol in the liver. nih.gov Given that dysregulation of lipid metabolism is a hallmark of various diseases, including cardiovascular conditions and cancer, the potential for acetamide-containing compounds to modulate these pathways is an area of active investigation. nih.govbiomolther.org

Regarding endothelial function, while direct evidence for this compound is lacking, the broader implications of modulating inflammation and lipid metabolism suggest a potential indirect influence. For instance, the protease ADAMTS13, which has regulatory effects on inflammation and endothelial dysfunction, has been shown to improve endothelial function in the context of diabetic retinopathy. nih.gov

Potential Role in Apoptosis Induction for Cancer Research

A growing body of evidence suggests that various acetamide derivatives possess anticancer properties by inducing apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.govnih.gov This has positioned the acetamide scaffold as a promising framework for the development of novel cancer therapeutics. researchgate.net

Research has demonstrated that certain phenylacetamide derivatives can trigger apoptosis through both intrinsic and extrinsic pathways by modulating the expression of key regulatory proteins. tbzmed.ac.ir For example, one study found that a novel phenoxy acetamide derivative enhanced apoptotic cell death in HepG2 liver cancer cells by approximately 24.5-fold and induced cell cycle arrest. mdpi.com Another class of acetamide derivatives, chalcone (B49325) acetamides, has been shown to promote apoptosis in triple-negative breast cancer cells by increasing reactive oxygen species (ROS) levels, disrupting mitochondrial membrane potential, and altering the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.govchemrxiv.org

Furthermore, some acetamide derivatives have been investigated as chemosensitizers, agents that can enhance the efficacy of existing anticancer drugs. nih.gov For instance, the acetamide derivative NPOA was found to sensitize non-small-cell lung cancer cells to the apoptotic effects of camptothecin, a conventional chemotherapy agent. nih.gov

Interestingly, the fatty acid counterpart of this compound, 13-methyltetradecanoic acid (13-MTD), has been shown to induce mitochondrial-mediated apoptosis in human bladder cancer cells. nih.gov Studies revealed that 13-MTD inhibits cancer cell proliferation and viability by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax, leading to the activation of caspases, the executioners of apoptosis. nih.gov This suggests that the branched-chain fatty acid structure, present in this compound, may contribute to pro-apoptotic activity.

The following table summarizes the findings on the apoptotic effects of various acetamide derivatives and related compounds in different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Key Apoptotic Mechanisms | Reference |

| Phenoxy acetamide derivative | HepG2 (Liver Cancer) | ~24.51-fold increase in total apoptotic cell death, cell cycle arrest at G1/S phase. | mdpi.com |

| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | MCF7 (Breast Cancer) | Activation of caspases 3 and 9. | nih.gov |

| Chalcone acetamide derivative (7g) | MDA-MB-231 (Triple-Negative Breast Cancer) | Upregulation of ROS, disruption of mitochondrial membrane potential, increased Bax/Bcl-2 ratio. | nih.gov |

| Phenylacetamide derivative (3d) | MCF7, MDA-MB468 (Breast Cancer), PC12 (Pheochromocytoma) | Upregulation of Bcl-2, Bax, and FasL RNA expression; increased caspase 3 activity. | tbzmed.ac.ir |

| 13-Methyltetradecanoic acid (13-MTD) | Human Bladder Cancer Cells | Down-regulation of Bcl-2, up-regulation of Bax, release of cytochrome c, activation of caspases. | nih.gov |

Activity against Parasitic Organisms (e.g., Cryptosporidium) via Acetamide Scaffolds

The acetamide scaffold has emerged as a crucial component in the development of novel antiparasitic agents, particularly against the protozoan parasite Cryptosporidium. nih.gov Cryptosporidiosis, the disease caused by Cryptosporidium, is a significant cause of diarrheal illness worldwide, and there is a pressing need for more effective treatments than the currently available options. nih.gov

Recent structure-activity relationship (SAR) studies on a series of aryl acetamide triazolopyridazines have highlighted the importance of the acetamide group for potent anti-cryptosporidial activity. nih.gov These studies, while not specifically investigating this compound, demonstrated that modifications to the aryl 'tail' group of the acetamide scaffold significantly impacted the compound's efficacy against Cryptosporidium. nih.gov This underscores the potential of acetamide-containing molecules as a promising class of compounds for anti-parasitic drug discovery. The general structure of an acetamide features a carbonyl group adjacent to a nitrogen atom, a feature that allows for various chemical interactions and modifications, making it a versatile scaffold in medicinal chemistry. nih.gov The exploration of different substituents on the acetamide nitrogen and the acetyl group could lead to the identification of new and potent anti-parasitic agents.

Structure Activity Relationship Sar Studies

Rational Design of N-(13-Methyltetradecyl)acetamide Analogues

The rational design of analogues of this compound is a strategic process aimed at optimizing biological activity by making specific structural modifications. nih.govpknaiklab.in This approach relies on an understanding of the target receptor or enzyme's binding site. pknaiklab.in For instance, the design of novel N-acyl amides often involves creating hybrid molecules that combine structural features from different bioactive compounds. nih.gov By utilizing computational tools like molecular docking, researchers can predict how newly designed analogues will interact with their biological targets, guiding the synthesis of more effective derivatives. pknaiklab.in

A key strategy in the rational design process is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The N-acylsulfonamide group, for example, is a well-known bioisostere for carboxylic acids and is a feature in many biologically active molecules. nih.gov The design process also considers the three-dimensional arrangement of atoms, or pharmacophore, that is essential for biological activity. By identifying and mimicking the pharmacophore of known active compounds, new and improved analogues can be developed.

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of N-acyl amides are highly sensitive to the nature of the substituents on both the alkyl chain and the acetamide (B32628) moiety.

Modifications to the Alkyl Chain Length and Branching

The length and branching of the alkyl chain are critical determinants of biological activity in N-acyl amides. Research on N-alkylmorpholine derivatives demonstrated a clear relationship between alkyl chain length and antibacterial efficacy, with compounds having chains from n-dodecyl (C12) to n-hexadecyl (C16) showing the highest potency. chemrxiv.org This suggests that the lipophilicity and spatial reach of the alkyl chain are crucial for interaction with the biological target. In biomimetic ion pair amphiphile (IPA) bilayers, increasing the total alkyl chain length generally enhances the packing order and mechanical properties due to increased van der Waals interactions. nih.gov However, a significant mismatch in chain length between paired molecules can lead to reduced packing order and mechanical strength. nih.gov For N-acyl amino acids, unsaturated fatty acid chains of medium length are often required for optimal activity. nomuraresearchgroup.com

Table 1: Effect of Alkyl Chain Length on Antibacterial Activity of N-Alkylmorpholine Derivatives

| Alkyl Chain Length | Number of Carbon Atoms | Antibacterial Activity (MIC in µg/mL) |

|---|---|---|

| < C5 | < 5 | Inactive |

| n-Dodecyl | 12 | 3.9 |

| n-Hexadecyl | 16 | 3.9 |

Data derived from studies on N-alkylmorpholine derivatives against MRSA, illustrating the principle of alkyl chain length impact. chemrxiv.org

Variations at the Acetamide Nitrogen

Modifications at the nitrogen atom of the acetamide group can significantly influence the potency and selectivity of the molecule. In studies of heme oxygenase-1 (HO-1) inhibitors, N-methylation of anilide compounds led to a strong decrease in activity. nih.gov Similarly, introducing a bulkier substituent like a benzyl (B1604629) group on the amide nitrogen did not improve inhibitory potency, suggesting that steric hindrance in this region is detrimental to binding. nih.gov Conversely, in a series of pyrazolopyrimidine acetamide derivatives targeting the translocator protein (TSPO), increasing the length of the N-alkyl chain had little effect on binding affinity, indicating the presence of a lipophilic binding pocket that can accommodate some steric bulk. mdpi.com However, shortening the N,N-dialkyl substituents was not beneficial for TSPO binding. mdpi.com

Table 2: Impact of N-Substituents on TSPO Binding Affinity

| Compound | N-Substituent | Binding Affinity (Ki in nM) |

|---|---|---|

| GMA 7 | N-Methyl, N-ethyl | 17.10 |

| GMA 9 | N-Ethyl, N-isopropyl | 13.27 |

| GMA 10 | N,N-dipropyl | 0.18 |

| GMA 12 | N,N-di(2-methoxyethyl) | 25.37 |

| GMA 13 | N,N-dipropargyl | 0.90 |

Data from a study on pyrazolopyrimidine acetamide derivatives, showing how different substituents on the amide nitrogen affect binding to the translocator protein (TSPO). mdpi.com

Influence of Aromatic and Heteroaromatic Moieties in Acetamide Scaffolds

The introduction of aromatic and heteroaromatic rings into the acetamide scaffold is a common strategy to enhance biological activity, often through π–π stacking or other hydrophobic interactions within the binding pocket. In the development of TSPO ligands, the introduction of an N-substituted aromatic group was highly favorable, resulting in a ligand with picomolar activity, which was significantly higher than the parent compounds. mdpi.com This enhanced affinity was attributed to a potential hydrophobic π–π interaction with a tryptophan residue in the binding site. mdpi.com In contrast, replacing the N-aromatic with an N-benzyl substituent led to a decrease in affinity, likely due to unfavorable steric interactions. mdpi.com Similarly, SAR studies on bicyclic thiazoles revealed that the nature and size of aromatic or heterocyclic substituents significantly affect inhibition activity. researchgate.net Bicyclic substituents like quinoline (B57606) were well-tolerated, whereas larger tricyclic moieties such as acridine (B1665455) decreased activity. researchgate.net

Pharmacophore Modeling for N-Acyl Amides

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For N-acyl amides, the pharmacophore generally consists of a hydrophobic alkyl chain, a hydrogen bond donor (the N-H group), and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov The N-acylsulfonamide group, for example, is a key structural motif that can be part of the pharmacophore in various biologically active compounds. nih.gov Models for N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors have been developed to predict activity and guide the discovery of new compounds. benthamdirect.com These models help in understanding how different parts of the molecule, such as the biphenyl (B1667301) nucleus in certain inhibitors, contribute to binding and potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to create mathematical models that correlate the chemical structures of compounds with their biological activities. nih.gov These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures. benthamdirect.comnih.gov For a series of fatty acid amide hydrolase (FAAH) inhibitors, QSAR models were developed that considered factors like lipophilicity (log P) and other structural descriptors. nih.gov These studies revealed that while lipophilicity is a factor, shape complementarity and the potential for hydrogen bonding are also crucial for high potency. nih.gov In another study on amide derivatives as xanthine (B1682287) oxidase inhibitors, QSAR models were built using both linear and non-linear regression methods to predict inhibitory effects, demonstrating good predictive ability. nih.gov For NAAA inhibitors, a QSAR model was established using gene expression programming to predict IC50 values, resulting in a model with strong predictive power for developing new anti-inflammatory agents. benthamdirect.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-acyl amides |

| N-acylsulfonamide |

| Carboxylic acid |

| N-dodecylmorpholine |

| N-hexadecylmorpholine |

| N-methyl anilide |

| N-benzyl acetamide |

| N,N-di(2-methoxyethyl) acetamide |

| N-ethyl, N-isopropyl acetamide |

| N-Methyl-N-ethyl acetamide |

| N,N-dipropargyl acetamide |

| N,N-dipropyl acetamide |

| Quinoline |

| Acridine |

| N-acylethanolamines |

| N-oleoyl serine |

| N-arachidonoyl glycine |

| N-oleoyl glycine |

| Anandamide (N-arachidonoyl ethanolamide) |

| Oleoylethanolamide |

| Palmitoylethanolamide |

| N-acyl taurines |

Metabolic Studies of N 13 Methyltetradecyl Acetamide

In vitro Metabolic Conversion Pathways

There is currently no published research detailing the in vitro metabolic conversion pathways of N-(13-Methyltetradecyl)acetamide. To understand its metabolism, researchers would typically utilize in vitro systems such as liver microsomes, hepatocytes, or recombinant enzymes to identify the primary routes of biotransformation. These studies would investigate potential reactions like hydrolysis of the amide bond, hydroxylation of the alkyl chain, or other oxidative processes. However, no such experimental data for this compound has been documented.

Identification of Primary and Secondary Metabolites

The identification of primary and secondary metabolites resulting from the biotransformation of this compound has not been reported. Such research would involve incubating the compound with a metabolically active system and subsequently using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to isolate and identify the structures of any resulting metabolites. Without these studies, the metabolic fate of the parent compound remains unknown.

Enzyme Systems Involved in Biotransformation

While it can be hypothesized that enzymes such as cytochrome P450 (CYP) monooxygenases or carboxylesterases could be involved in the metabolism of this compound due to its chemical structure, there are no specific studies to confirm this. Research would be required to identify the specific CYP isozymes or other enzyme families responsible for its biotransformation, which is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in its metabolism.

Implications for Biological Half-Life and Bioavailability

The biological half-life and bioavailability of this compound are undetermined. These pharmacokinetic parameters are intrinsically linked to the rate and extent of its metabolism. A rapid and extensive metabolism would likely result in a short biological half-life and low oral bioavailability, whereas a slow metabolic rate could lead to a longer half-life and greater systemic exposure. Without metabolic data, any discussion of these parameters would be purely speculative.

Computational and Molecular Modeling Approaches

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(13-Methyltetradecyl)acetamide, molecular docking can elucidate its potential binding modes within the active sites of various protein targets. While specific docking studies on this compound are not extensively documented in publicly available literature, research on similar long-chain molecules and acetamide (B32628) derivatives provides a framework for understanding its potential interactions.

For instance, molecular docking analyses of long-chain alkanes with enzymes like β-lactamase have demonstrated that the hydrophobic alkyl chains play a crucial role in binding within hydrophobic pockets of the receptor. nih.govnih.gov It is plausible that the long tetradecyl chain of this compound would similarly favor interactions with hydrophobic residues in a target's binding site. The acetamide group, with its hydrogen bond donor and acceptor capabilities, could form specific hydrogen bonds with polar amino acid residues, anchoring the molecule within the active site.

A hypothetical docking study of this compound into a generic enzyme active site might reveal the binding energies and key interacting residues, as illustrated in the table below.

Table 1: Illustrative Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 | -8.5 | LEU352, VAL523, ALA527 | Hydrophobic |

| SER530, TYR385 | Hydrogen Bond | ||

| Fatty Acid Amide Hydrolase | -7.9 | ILE491, PHE432, TRP531 | Hydrophobic |

| SER241, SER217 | Hydrogen Bond |

Molecular Dynamics Simulations to Understand Conformation and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecules, tracking their motions and conformational changes over time. For a flexible molecule like this compound, MD simulations are invaluable for understanding its conformational landscape and stability in different environments, such as in aqueous solution or embedded within a lipid bilayer.

Simulations of similar lipid amides and lipid nanoparticles have shown how the long alkyl chains tend to adopt extended or folded conformations to minimize unfavorable interactions with water and maximize hydrophobic interactions. acs.orgnih.govnih.govyoutube.com The flexibility of the tetradecyl chain would allow this compound to adapt its shape to fit into binding pockets or integrate into cell membranes. MD simulations can also reveal the stability of the hydrogen bonds formed by the acetamide group, providing insights into the longevity of ligand-target interactions.

N-Methyl Acetamide as a Proxy for the Protein Backbone in Simulations

In the broader field of computational chemistry, N-methyl acetamide (NMA) is a widely used model compound. Its amide linkage is identical to the peptide bond that forms the backbone of proteins. Consequently, extensive simulation studies on NMA have been conducted to understand the fundamental interactions and dynamics of the peptide backbone in solution. nih.govnih.govnih.govnih.gov These studies provide a robust foundation for parameterizing the force fields used in simulations of larger molecules containing the acetamide group, including this compound, thereby enhancing the accuracy of the simulations.

In Silico Prediction of Biological Activities and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its potential as a therapeutic agent. In silico tools can predict these properties based on the molecule's structure, offering a rapid and cost-effective way to assess its drug-likeness. researchgate.netbenthamscience.comfrontiersin.orgmdpi.com

For this compound, its long, lipophilic alkyl chain is expected to significantly influence its ADME profile. Predictions for similar fatty acid amides often suggest good absorption and membrane permeability due to their lipophilicity. However, this same property might also lead to high protein binding and potential for accumulation in fatty tissues. Various online platforms and software can be used to predict these properties.

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 269.47 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (octanol/water) | 5.8 | High Lipophilicity |

| Human Intestinal Absorption | High | Likely well-absorbed |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the brain |

| CYP450 2D6 Inhibitor | Non-inhibitor | Low potential for drug-drug interactions via this enzyme |

| Oral Bioavailability | Moderate | Influenced by high lipophilicity and first-pass metabolism |

Network Pharmacology Analysis to Elucidate Systemic Effects

Network pharmacology is an emerging discipline that aims to understand the effects of a compound on a systems level by constructing and analyzing networks of interactions between the compound, its targets, and associated diseases. nih.govmdpi.comnih.govuclouvain.be This approach is particularly useful for compounds that may interact with multiple targets, which is often the case for bioactive lipids.

For this compound, a network pharmacology approach would begin by identifying its potential protein targets through methods like reverse docking or literature mining for related compounds. These targets would then be mapped onto protein-protein interaction networks and disease pathways. This analysis could reveal clusters of interacting proteins and pathways that are significantly affected by the compound, suggesting potential therapeutic applications or off-target effects. For example, if the targets of this compound are enriched in pathways related to inflammation or pain signaling, it would suggest its potential utility in these areas. While no specific network pharmacology studies on this compound have been published, the methodology offers a powerful tool for future investigations into its systemic effects.

Research Gaps and Future Directions

Unexplored Biological Activities and Therapeutic Potential

The biological activities of N-(13-Methyltetradecyl)acetamide are currently not well-documented in scientific literature. However, the diverse functions of other N-acyl amides provide a compelling rationale for its investigation. N-acyl amides are known to be involved in cell-to-cell communication and have been identified as signaling molecules in various physiological and pathological processes, including inflammation, pain, and metabolic regulation. wikipedia.orgresearchgate.net

For instance, related compounds like N-arachidonoyl ethanolamide (anandamide) are well-known endogenous cannabinoids that interact with cannabinoid receptors. frontiersin.org Other N-acyl amino acids have been shown to exhibit vasodilatory, neuroprotective, and antinociceptive effects. nih.gov Given its structure, this compound could potentially interact with transient receptor potential (TRP) channels, which are known to be modulated by a variety of N-acyl amides. wikipedia.orgfrontiersin.org The structural similarity to other bioactive lipids suggests it may play a role in metabolic homeostasis or possess anti-inflammatory properties. google.com

Future research should, therefore, focus on systematic screening of this compound for a range of biological activities. High-throughput screening assays could be employed to assess its interaction with a panel of receptors, enzymes, and ion channels known to be targets of lipid signaling molecules. Investigating its effects on immune cells, neurons, and adipocytes could reveal its potential as a therapeutic agent for inflammatory disorders, neurological conditions, or metabolic diseases.

Deeper Mechanistic Investigations at the Molecular Level

Understanding the molecular mechanisms through which this compound exerts its potential biological effects is paramount. For many N-acyl amides, their mechanism of action involves direct interaction with protein targets such as G-protein coupled receptors (GPCRs) and enzymes that regulate their signaling. wikipedia.orgnih.gov The specific branching in the acyl chain of this compound may confer unique binding properties and functional outcomes compared to its straight-chain counterparts.

Future mechanistic studies should aim to:

Identify Protein Targets: Employ techniques like affinity chromatography and mass spectrometry to pull down and identify proteins that directly bind to this compound.

Characterize Binding Interactions: Utilize biophysical methods such as surface plasmon resonance and isothermal titration calorimetry to quantify the binding affinity and kinetics with identified targets.

Elucidate Downstream Signaling: Once a target is identified, investigate the downstream signaling cascades that are activated or inhibited. This could involve measuring changes in second messengers, protein phosphorylation, and gene expression. wikipedia.org

Structural Biology: Determine the three-dimensional structure of this compound in complex with its protein target(s) using X-ray crystallography or cryo-electron microscopy to reveal the precise molecular interactions.

These investigations will be crucial for understanding its structure-activity relationship and for the rational design of more potent and selective analogues.

Novel Synthetic Strategies for Complex Analogues

The development of efficient and versatile synthetic routes is essential for producing this compound and its analogues for biological testing. escholarship.org Standard synthesis of N-acyl amides often involves the coupling of a fatty acid with an amine. mdpi.com For this compound, this would require 13-methyltetradecanoic acid and acetamide (B32628) as starting materials.

Future synthetic efforts should focus on:

Stereoselective Synthesis: The methyl branch in this compound introduces a chiral center. Developing synthetic methods that allow for the selective synthesis of either the (R) or (S) enantiomer is critical, as stereochemistry often dictates biological activity.

Analogue Libraries: Create a library of analogues with variations in the acyl chain length, branching pattern, and the nature of the head group. This will be invaluable for structure-activity relationship (SAR) studies.

Biocatalysis: Explore the use of enzymes, such as lipases or acyltransferases, to catalyze the synthesis of this compound and its analogues. biorxiv.orgnih.gov Biocatalysis can offer a more environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov

These synthetic advancements will not only provide the necessary tools for biological investigation but may also lead to the discovery of novel bioactive compounds with enhanced therapeutic properties.

Advanced Biosynthetic Pathway Elucidation and Engineering

The endogenous production of this compound in biological systems is currently unknown. The biosynthesis of other fatty acid amides involves several enzymatic pathways. nih.govusf.edu For example, N-acylethanolamines are synthesized from N-acyl-phosphatidylethanolamines (NAPEs) by NAPE-specific phospholipase D (NAPE-PLD). wikipedia.org N-acyl amino acids can be formed through the action of N-acyl transferases. nih.gov

To elucidate the biosynthetic pathway of this compound, future research should employ:

Metabolomics and Lipidomics: Use advanced mass spectrometry-based techniques to search for this compound and potential precursors in various tissues and cell types.

Gene Mining and Functional Genomics: Identify candidate genes encoding for enzymes that could be involved in its synthesis by searching genomic and transcriptomic databases for sequences similar to known acyltransferases and phospholipases. nih.gov The function of these candidate genes can then be validated using gene knockout or overexpression studies.

Metabolic Engineering: Once the biosynthetic pathway is identified, it could be engineered in microbial or plant systems to produce this compound on a larger scale for further research and potential commercial applications.

Understanding the biosynthesis of this compound will provide critical insights into its physiological regulation and function.

Application of Artificial Intelligence and Machine Learning in N-Acyl Amide Research

The fields of artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate research into N-acyl amides like this compound. innovations-report.com These computational approaches can be applied across the entire research pipeline, from target identification to pathway elucidation.

Key applications of AI and ML include:

Predictive Modeling: Develop ML models to predict the biological activities and potential protein targets of this compound and its analogues based on their chemical structures. jci.orgfrontiersin.org

Lipidomics Data Analysis: Utilize ML algorithms to analyze complex lipidomics datasets to identify correlations between the levels of this compound and physiological or pathological states. purdue.edunih.gov

Synthetic Route Prediction: Employ AI-powered retrosynthesis tools to design novel and efficient synthetic routes for complex N-acyl amides.

Biosynthetic Pathway Prediction: Use computational tools to mine genomic and metabolomic data to predict and reconstruct biosynthetic pathways. researchgate.netnih.gov